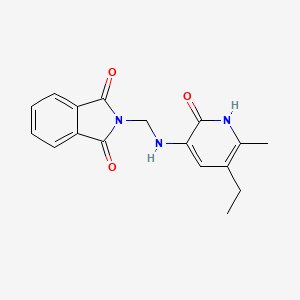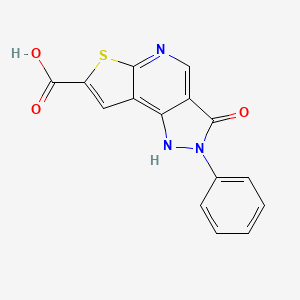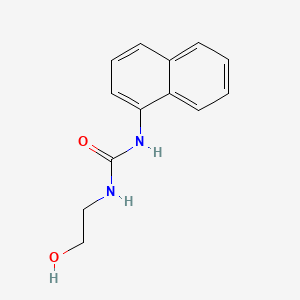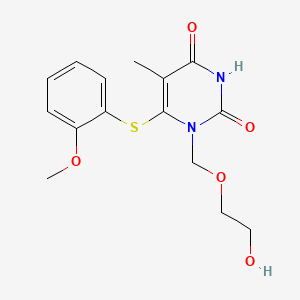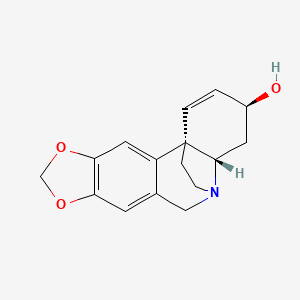
Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)- is a complex organic compound known for its vibrant color properties. It is primarily used as a dye and pigment in various industrial applications. The compound is characterized by its azo groups, which are responsible for its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)- typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the preparation of diazonium salts from aromatic amines under acidic conditions. These diazonium salts are then coupled with phenolic compounds to form the azo dyes.
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidation products may include quinones and other oxidized aromatic compounds.
Reduction: Reduction leads to the formation of aromatic amines.
Substitution: Substitution reactions result in various substituted aromatic compounds.
Scientific Research Applications
Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used as a pigment in textiles, plastics, and other materials.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Azo Bond Cleavage: The azo bonds can be cleaved under reducing conditions, leading to the formation of aromatic amines.
Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3,3’-methylenebis(6-hydroxy-5-methyl-)
- Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide
Uniqueness
Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)- is unique due to its specific azo groups and the presence of sulfonylphenyl groups, which contribute to its distinct chemical and physical properties. These features make it particularly valuable in applications requiring intense coloration and specific reactivity.
Properties
CAS No. |
73507-51-4 |
|---|---|
Molecular Formula |
C39H28N8O14S2 |
Molecular Weight |
896.8 g/mol |
IUPAC Name |
5-[[3-carboxy-4-[[2,4-dihydroxy-5-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]methyl]-2-[[2,4-dihydroxy-5-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C39H28N8O14S2/c48-34-18-36(50)32(16-30(34)44-40-22-3-7-24(8-4-22)62(56,57)58)46-42-28-11-1-20(14-26(28)38(52)53)13-21-2-12-29(27(15-21)39(54)55)43-47-33-17-31(35(49)19-37(33)51)45-41-23-5-9-25(10-6-23)63(59,60)61/h1-12,14-19,48-51H,13H2,(H,52,53)(H,54,55)(H,56,57,58)(H,59,60,61) |
InChI Key |
BPOZSYOQHCIZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=NC5=C(C=C(C(=C5)N=NC6=CC=C(C=C6)S(=O)(=O)O)O)O)C(=O)O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


